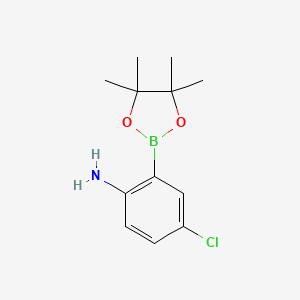

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Vue d'ensemble

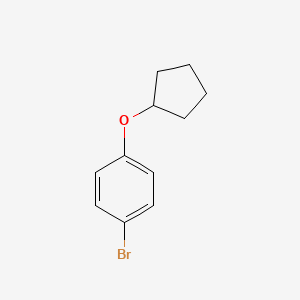

Description

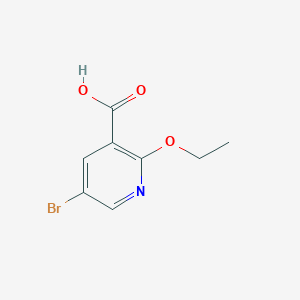

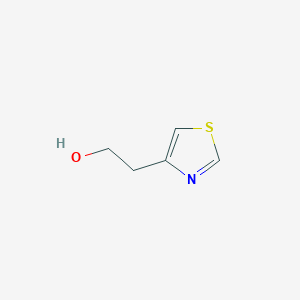

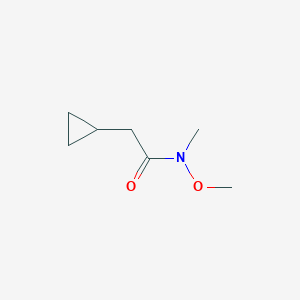

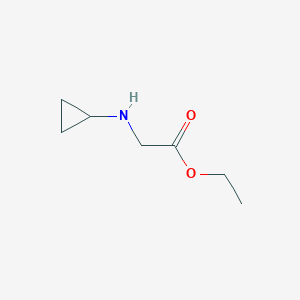

The compound "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, where a chloro group is attached to the benzene ring at the 4-position and a tetramethyl dioxaborolane group is attached at the 2-position. This structure suggests potential utility in various chemical reactions, particularly in the field of organic synthesis and materials science.

Synthesis Analysis

The synthesis of related tetramethyl dioxaborolane derivatives has been explored through palladium-catalyzed borylation of aryl bromides, using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol . This method has proven to be effective, especially for aryl bromides with sulfonyl groups. Although the specific synthesis of "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is not detailed, the general approach to synthesizing such compounds is well-established and could be adapted for this particular compound.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" has been studied using various spectroscopic techniques, including FT-IR, NMR, and MS . Additionally, the crystal structure can be determined by X-ray diffraction, providing detailed insights into the arrangement of atoms within the molecule. Density functional theory (DFT) calculations can also be used to predict the molecular structure and are generally consistent with experimental results .

Chemical Reactions Analysis

While the specific chemical reactions involving "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" are not described in the provided papers, the presence of the dioxaborolane moiety suggests that it could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds . The chloro group on the benzene ring could also serve as a reactive site for further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" can be inferred from related compounds. For instance, the presence of the dioxaborolane group is likely to influence the compound's solubility, boiling point, and stability . The electronic effects of the substituents on the aniline ring can affect the compound's reactivity and interaction with other molecules, as seen in vibrational spectroscopy studies .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis and Crystallography : This compound and its derivatives have been synthesized and characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations were performed to compare with X-ray diffraction results, showing consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray single crystal diffraction (Wu et al., 2021).

- Molecular Structure and DFT Study : Detailed molecular structure analysis has been conducted using density functional theory (DFT), revealing the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Sensing and Detection

- Fluorescence Probes for Hydrogen Peroxide Detection : Derivatives of this compound have been used to synthesize boronate ester fluorescence probes for detecting hydrogen peroxide, with some showing an “Off–On” fluorescence response (Lampard et al., 2018).

- Deboration Reaction in Explosive Detection : A study introduced functional groups to boron esters, enhancing their sensing performance to hydrogen peroxide vapor, a key compound in peroxide-based explosives (Fu et al., 2016).

Energy and Material Science

- Electrolyte Additives in Batteries : Boron-based compounds, including derivatives of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been examined as electrolyte additives for fluoride shuttle batteries, enhancing performance due to their fluoride affinity (Kucuk et al., 2020).

- Hole Transporting Materials for Solar Cells : Arylamine derivatives linked with this compound have been used as hole transporting materials in stable perovskite solar cells, showing better thermal stability and comparable power conversion efficiency to traditional materials (Liu et al., 2016).

Medical and Biological Applications

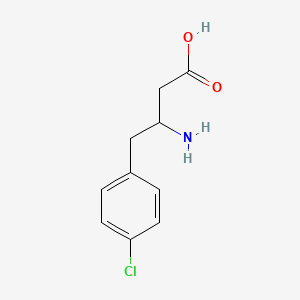

- Anticancer Properties : Iminophosphineplatinum(II) complexes containing boronate esters derived from this compound have been examined for their cytotoxic properties against glioma cell lines (St-Coeur et al., 2017).

Mécanisme D'action

Target of Action

Boronic acids and their derivatives, such as this compound, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

The compound is often used as a reagent in the formation of carbon-boron bonds, a key step in Suzuki-Miyaura cross-coupling reactions . It interacts with its targets (usually organic substrates in a chemical reaction) by forming boronate complexes, which are then involved in subsequent reaction steps .

Biochemical Pathways

In synthetic chemistry, it’s commonly used in the formation of biaryl compounds via suzuki-miyaura cross-coupling reactions . These biaryl compounds are prevalent in various biochemical pathways and play crucial roles in many biological systems.

Pharmacokinetics

They are typically metabolized via enzymatic and non-enzymatic processes, and excreted in both unchanged and metabolized forms .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJZHGCVSYBPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590349 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

CAS RN |

1073371-77-3 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)

![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)